molecular formula C23H29N3O2 B6049048 2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol

Cat. No.: B6049048
M. Wt: 379.5 g/mol
InChI Key: ZNWIVQSTNQJXTN-NCELDCMTSA-N
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Description

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of tert-butyl groups and a benzimidazole moiety, which contribute to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-ditert-butylphenol and 1-methylbenzimidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The tert-butyl groups and benzimidazole moiety can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of oxidative stress-related diseases.

    Industry: The compound is used as an additive in polymers and other materials to enhance their stability and performance.

Mechanism of Action

The mechanism of action of 2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol involves its interaction with molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol stands out due to its unique combination of tert-butyl groups and a benzimidazole moiety, which confer enhanced stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-N-hydroxy-C-(1-methylbenzimidazol-2-yl)carbonimidoyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c1-22(2,3)15-12-14(13-16(20(15)27)23(4,5)6)19(25-28)21-24-17-10-8-9-11-18(17)26(21)7/h8-13,27-28H,1-7H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWIVQSTNQJXTN-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=NO)C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C(=N\O)/C2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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